3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C₂₀H₁₉N₅O; Monoisotopic Mass: 345.158960 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative featuring:
- A 3-(2-methoxyphenyl) substituent at position 3 of the pyrazolo[1,5-a]pyrimidine core.
- A 5-methyl group at position 3.
- A 7-amine group substituted with N-(3-methylphenyl) (m-tolyl) at position 7 .
The 2-methoxy group on the phenyl ring introduces steric and electronic effects distinct from commonly studied substituents like 4-fluoro or chloro groups.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSBEDWABLHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136371 | |
| Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-57-5 | |
| Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890621-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF can yield pyrazolo[1,5-a]pyrimidines . Industrial production methods may involve optimized conditions such as microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown antiproliferative activity against cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, leading to apoptosis in cancer cells . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), contributing to its antiproliferative effects .
Comparison with Similar Compounds
Substituent Analysis at Position 3
The 3-position of pyrazolo[1,5-a]pyrimidines is critical for target engagement. Key comparisons include:
- 3-(4-Fluorophenyl) derivatives : Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35) exhibit potent anti-Mycobacterium tuberculosis (M. tb) activity (MIC₉₀ < 0.1 μM) due to enhanced interactions with ATP synthase .
- 3-(2-Methoxyphenyl) : The target compound’s 2-methoxy group may reduce steric hindrance compared to bulkier substituents but could diminish electronic effects critical for binding in mycobacterial targets .
- 3-(4-Chlorophenyl) : Derivatives like 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine inhibit rat Autotaxin (IC₅₀ = 0.95 μM), highlighting the role of halogenated aryl groups in enzyme inhibition .
Substituent Analysis at Position 5
- 5-Methyl : The target compound’s 5-methyl group is shared with analogs like 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , which shows moderate metabolic stability in liver microsomes .
- 5-Aryl/Heteroaryl : Compounds with 5-aryl (e.g., p-tolyl) or heteroaryl groups demonstrate improved potency against M. tb, suggesting that bulkier substituents enhance target affinity .
Substituent Analysis at Position 7 (N-Substituent)
- N-(Pyridin-2-ylmethyl) : Common in anti-M. tb agents (e.g., compound 47–51), this group facilitates hydrogen bonding with ATP synthase .
- N-(4-(Pyrrolidinylsulfonyl)phenyl) : Found in FLT3-ITD kinase inhibitors (e.g., compound 9), this substituent introduces polar interactions critical for kinase selectivity .
Anti-Mycobacterial Activity
- 4-Fluoro Derivatives : Exhibit MIC₉₀ values < 0.1 μM against M. tb, with low hERG liability and microsomal stability (human/mouse liver microsome half-life >60 minutes) .
- Target Compound : Lacks direct anti-M. tb data, but structural analogs with 3-aryl groups lacking electron-withdrawing substituents (e.g., methoxy) show reduced potency .
Kinase and Enzyme Inhibition
- Autotaxin Inhibition : 3-(4-Chlorophenyl) analogs demonstrate sub-micromolar IC₅₀ values, whereas the target’s 2-methoxy group may reduce affinity due to weaker hydrophobic interactions .
- FLT3-ITD Kinase: Pyrrolidinylsulfonyl-substituted derivatives (e.g., compound 9) achieve nanomolar inhibition, emphasizing the need for polar N-substituents .
Anticancer Activity
Comparative Data Table
Biological Activity
The compound 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C21H20N4O
CAS Number: 890621-43-9
Molecular Weight: 344.41 g/mol
The structure of this compound features a pyrazolo[1,5-a]pyrimidin-7-amine core, which is known for its ability to interact with various biological targets. The presence of methoxy and methyl groups in the phenyl rings may enhance lipophilicity and influence biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A review of aminopyrazole derivatives indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
-
Cell Cycle Arrest:
- The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is crucial as it prevents cancer cells from proliferating.
- Studies indicate that it may downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, leading to increased apoptosis in tumor cells .
- Inhibition of Tubulin Polymerization:
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
In Vivo Studies
- Animal models have shown that this compound can significantly reduce lipopolysaccharide (LPS)-induced TNF-alpha release, indicating its potential as an anti-inflammatory agent .
- It has also been reported to inhibit microglial activation and astrocyte proliferation in models of neuroinflammation .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a pyrazolo[1,5-a]pyrimidine core. Key steps include:
Core Formation : Condensation of aminopyrazole derivatives with β-ketoesters or chalcones under reflux conditions (e.g., ethanol, 80°C) to form the pyrimidine ring .
Substitution : Introduction of substituents (e.g., 2-methoxyphenyl, 3-methylphenyl) via nucleophilic aromatic substitution or Suzuki coupling. Catalysts like Pd(PPh₃)₄ and bases (K₂CO₃) are often used .
Amine Functionalization : Reaction with 3-methylaniline in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, reflux | Core ring formation |
| 2 | Pd(PPh₃)₄, K₂CO₃ | Aryl coupling |
| 3 | DMF, 3-methylaniline | Amine attachment |
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography (if crystals obtained): Determines 3D conformation and hydrogen-bonding patterns .
- HPLC/Purity Checks : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : ATP-binding assays using recombinant kinases (e.g., EGFR, CDK2) to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess GI₅₀ .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .
- Solvent Optimization : Switching from DMF to DMA increases solubility of aromatic intermediates, reducing side products .
- Case Study : A 2024 study achieved 78% yield using Pd/Cu co-catalysis in toluene at 110°C .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays across ≥3 independent labs (e.g., IC₅₀ for kinase inhibition) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
- Example : Discrepancies in antimicrobial activity ( vs. 12) were resolved by standardizing bacterial strains (ATCC vs. clinical isolates).
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB: 1M17) with scoring functions (ΔG < -8 kcal/mol) .
- MD Simulations (GROMACS) : 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å) .
- QSAR Modeling : Develop models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .
- Table : Computational vs. Experimental IC₅₀:
| Target | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
|---|---|---|
| EGFR | 12 | 15 ± 2 |
| CDK2 | 45 | 50 ± 5 |
Structural-Activity Relationship (SAR) Considerations
Q. How do substituents influence the compound’s bioactivity?
- Methodological Answer :
- Methoxy Group (2-position) : Enhances solubility (logP reduction by 0.5) and kinase selectivity .
- 3-Methylphenyl (N-attachment) : Increases metabolic stability (t₁/₂ in microsomes: 120 vs. 60 minutes for unsubstituted analogs) .
- Pyrimidine Core Modifications : Fluorination at C5 improves antimicrobial activity (MIC reduced 4-fold) .
- SAR Table :
| Substituent | Position | Effect on Activity |
|---|---|---|
| -OCH₃ | 2 | ↑ Kinase inhibition |
| -CH₃ | 3 | ↑ Metabolic stability |
| -F | 5 | ↑ Antibacterial potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
